2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, amines.
Major Products:
Oxidation Products: Oxidized derivatives of the benzothiophene ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Substituted Benzothiophenes: Compounds with similar benzothiophene cores but different substituents.
Fluorinated Aromatic Acids: Compounds with similar fluorine and carboxylic acid groups but different aromatic cores.
Uniqueness:
Structural Uniqueness: The combination of a benzothiophene core with a fluorine atom and a carboxylic acid group makes 2-[Benzo(b)thiophen-2-yl]-5-fluorobenzoic acid unique.
Functional Properties: The compound’s unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2S/c16-10-5-6-11(12(8-10)15(17)18)14-7-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTRNOBGWQXKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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